3,5-Dioxabicyclo[5.1.0]octane, 8,8-dibromo-4-(1-methylethyl)-
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Overview
Description
3,5-Dioxabicyclo[5.1.0]octane, 8,8-dibromo-4-(1-methylethyl)- is a complex organic compound characterized by its unique bicyclic structure. It contains two oxygen atoms and two bromine atoms, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dioxabicyclo[5.1.0]octane, 8,8-dibromo-4-(1-methylethyl)- typically involves the dichloro- and dibromocyclopropanation of 2-substituted 1,3-dioxacyclohept-5-enes . This reaction is carried out under specific conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,5-Dioxabicyclo[5.1.0]octane, 8,8-dibromo-4-(1-methylethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
3,5-Dioxabicyclo[5.1.0]octane, 8,8-dibromo-4-(1-methylethyl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3,5-Dioxabicyclo[5.1.0]octane, 8,8-dibromo-4-(1-methylethyl)- exerts its effects involves interactions with molecular targets and pathways. The bromine atoms play a crucial role in its reactivity, allowing it to participate in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
3,5-Dioxabicyclo[5.1.0]octane, 8,8-dichloro-4-(1-methylethyl)-: Similar structure but with chlorine atoms instead of bromine.
4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane: Contains an additional oxygen atom and different substituents.
Uniqueness
3,5-Dioxabicyclo[5.1.0]octane, 8,8-dibromo-4-(1-methylethyl)- is unique due to its specific bromine substitution, which imparts distinct reactivity and properties compared to its analogs.
Properties
CAS No. |
651036-19-0 |
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Molecular Formula |
C9H14Br2O2 |
Molecular Weight |
314.01 g/mol |
IUPAC Name |
8,8-dibromo-4-propan-2-yl-3,5-dioxabicyclo[5.1.0]octane |
InChI |
InChI=1S/C9H14Br2O2/c1-5(2)8-12-3-6-7(4-13-8)9(6,10)11/h5-8H,3-4H2,1-2H3 |
InChI Key |
UDSAPMLFQNIXGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1OCC2C(C2(Br)Br)CO1 |
Origin of Product |
United States |
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